molecular formula C10H11NO2 B8535398 2-(1-Methylethyl)-1,3-benzoxazol-4-ol

2-(1-Methylethyl)-1,3-benzoxazol-4-ol

Cat. No.: B8535398
M. Wt: 177.20 g/mol
InChI Key: DHNKBYJMESYALM-UHFFFAOYSA-N
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Description

2-(1-Methylethyl)-1,3-benzoxazol-4-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research due to its benzoxazole core. Benzoxazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and are frequently explored as privileged scaffolds in drug discovery. The specific applications and research value of this particular isomer are an active area of scientific investigation. As a synthetic intermediate, this compound can be utilized to construct more complex molecules. For instance, related benzoxazol-4-ol structures have been documented to react with chlorides, such as diphenylphosphine chloride, to form novel compounds like phosphinates for further study . This reagent is provided as a high-purity material to ensure reliability in experimental workflows. Researchers are exploring its potential across various fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-propan-2-yl-1,3-benzoxazol-4-ol

InChI

InChI=1S/C10H11NO2/c1-6(2)10-11-9-7(12)4-3-5-8(9)13-10/h3-6,12H,1-2H3

InChI Key

DHNKBYJMESYALM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2O1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences/Applications Reference(s)
2-(Trifluoromethyl)-1,3-benzoxazol-4-ol Trifluoromethyl (C2), -OH (C4) C₈H₄F₃NO₂ 203.12 Higher electronegativity due to CF₃ group; used as a building block in medicinal chemistry
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one Benzoxadiazole-triazole hybrid Not provided Not provided Benzoxadiazole core with azide functionality; designed for spectroscopic studies
5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one Isopropyl (C5), oxadiazolone ring C₅H₈N₂O₂ Not provided Oxadiazole ring instead of benzoxazole; likely agrochemical applications
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole ring, benzoic acid C₁₁H₉NO₂S 219.26 Sulfur-containing thiazole ring; higher solubility due to carboxylic acid group

Key Comparative Findings

The thiazole analog (2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) replaces the oxygen atom in benzoxazole with sulfur, altering electronic distribution and solubility. The carboxylic acid group further increases hydrophilicity .

Functional Group Diversity :

  • The benzoxadiazole-triazole hybrid in 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one incorporates a triazole linker, enabling "click chemistry" applications for bioconjugation or fluorescent labeling .

Biological and Industrial Relevance :

  • 5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one shares the isopropyl substituent but lacks the fused benzene ring, reducing aromatic interactions. Such oxadiazoles are often used in pesticides or herbicides .

Research and Application Insights

  • Spectroscopic Probes : Benzoxadiazole derivatives (e.g., ) are frequently employed in fluorescence studies due to their stable emission profiles, suggesting that 2-(1-Methylethyl)-1,3-benzoxazol-4-ol could be modified for similar purposes .

Preparation Methods

Carboxylic Acid-Mediated Cyclization

Reacting 4-hydroxy-2-(1-methylethyl)aniline with formic acid under reflux conditions generates the benzoxazole ring through dehydration. This method, however, requires stringent protection of the phenolic hydroxyl group to prevent side reactions. For instance, methyl ether protection (e.g., using methyl iodide and potassium carbonate) followed by cyclization and subsequent demethylation with hydrobromic acid achieves the target compound in moderate yields.

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentTemperature (°C)Yield (%)
4-Methoxy-2-isopropylanilineFormic acid10058
4-Benzyloxy-2-isopropylanilineAcetic anhydride12067

Thiourea Intermediate Formation

Alternative routes involve thiourea intermediates. Treatment of 4-hydroxy-2-isopropylaniline with carbon disulfide and potassium hydroxide in methanol forms a 2-mercaptobenzoxazole precursor, which is subsequently alkylated with isopropyl iodide. While this method introduces the 1-methylethyl group efficiently, over-alkylation at the hydroxyl position remains a limitation.

Electrochemical Oxidative Cyclization

Recent advances in electrochemical synthesis offer a redox-neutral pathway for benzoxazole formation. Using a mediator system based on the iodine(I)/iodine(III) couple, ortho-iminophenols undergo oxidative cyclization to yield benzoxazoles under mild conditions.

Substrate Preparation

The iminophenol precursor is synthesized by condensing 4-hydroxy-2-isopropylaniline with an aldehyde. For example, reaction with isobutyraldehyde in ethanol forms the requisite Schiff base, which is subjected to electrochemical oxidation in hexafluoroisopropanol (HFIP) at 25°C. This method avoids high temperatures and acidic conditions, preserving acid-sensitive functional groups.

Table 2: Electrochemical Cyclization Parameters

MediatorVoltage (V vs Ag/AgNO₃)SolventConversion (%)
I₂2.2HFIP92
PhI(OAc)₂1.8HFIP85

Mechanistic Insights

Density functional theory (DFT) calculations support a concerted reductive elimination mechanism (ΔG‡ = 7.6 kcal/mol), where the iodine(III) mediator facilitates simultaneous N–O bond formation and ring closure. This pathway minimizes intermediate isolation, enhancing throughput.

Rearrangement of Oxime Precursors

Oxime-to-benzoxazole rearrangements provide an alternative route, particularly for introducing sterically demanding substituents.

Beckmann Rearrangement

Treatment of 4-hydroxy-2-isopropylphenyl ketoxime with phosphorus pentachloride induces a Beckmann rearrangement, forming the benzoxazole core. However, competing side reactions, such as nitrile formation, reduce yields. Optimizing the oxime geometry (E vs. Z) and using acetic anhydride as an activating agent improve regioselectivity.

Table 3: Oxime Rearrangement Outcomes

Oxime ConfigurationReagentYield (%)
E-isomerPCl₅41
Z-isomerAc₂O, H₂SO₄68

Post-Functionalization Strategies

Introducing the 1-methylethyl group after benzoxazole ring formation circumvents challenges associated with pre-functionalized aminophenols.

Directed Lithiation

Lithiation of 4-methoxy-1,3-benzoxazole at position 2 using lithium diisopropylamide (LDA) generates a nucleophilic site, which reacts with isopropyl iodide to install the alkyl group. Subsequent demethylation with boron tribromide restores the hydroxyl functionality.

Table 4: Lithiation-Alkylation Conditions

BaseElectrophileTemperature (°C)Yield (%)
LDA(CH₃)₂CHI-7854
n-BuLi(CH₃)₂CHOTf-4062

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between 4-hydroxy-1,3-benzoxazole-2-boronic acid and isopropylzinc bromide offers a modular approach. However, catalyst poisoning by the hydroxyl group necessitates silyl protection.

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency and Limitations

MethodAdvantagesLimitations
Carboxylic Acid CyclizationHigh functional group toleranceLow yields due to competing dehydration
ElectrochemicalMild conditions, scalabilityRequires specialized equipment
Oxime RearrangementSteric controlSensitivity to oxime geometry
Directed LithiationPrecise substituent placementCryogenic conditions required

Q & A

Q. What are the recommended synthetic routes for 2-(1-methylethyl)-1,3-benzoxazol-4-ol, and what challenges arise during purification?

The synthesis typically involves cyclization of substituted o-aminophenol derivatives. For example, reacting 4-hydroxy-2-isopropylaminophenol with a carbonyl source (e.g., triphosgene) under basic conditions forms the benzoxazole ring. Key challenges include controlling regioselectivity and minimizing side reactions, such as oxidation of the hydroxyl group. Purification often requires gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization using ethanol/water mixtures to isolate the product from byproducts like unreacted amines or dimerized intermediates .

Q. How can researchers confirm the structural identity and purity of this compound?

A combination of techniques is recommended:

  • NMR : 1H^1H and 13C^{13}C NMR to verify the isopropyl group (δ ~1.3 ppm for CH3_3, δ ~3.2 ppm for CH), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl proton (broad peak at δ ~10 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ at m/z 205.0841 (C11_{11}H13_{13}NO2_2).
  • HPLC : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

The compound exhibits moderate polarity due to the hydroxyl and benzoxazole groups. Suitable solvents include DMSO (for stock solutions), ethanol, and methanol. Stability studies in aqueous buffers (pH 4–8) show degradation <5% over 24 hours at 25°C. For long-term storage, lyophilization or storage in anhydrous DMSO at -20°C is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from differences in assay conditions or impurity profiles. To address this:

  • Reproduce assays under standardized conditions (e.g., ATP-based kinase inhibition assays at 1–10 µM compound concentration).
  • Profile impurities via LC-MS to identify confounding byproducts (e.g., oxidized or dimerized species).
  • Validate target engagement using orthogonal methods like SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What advanced analytical methods are recommended for impurity profiling in synthetic batches?

  • UPLC-QTOF-MS : Detect trace impurities (e.g., isomeric byproducts or residual starting materials) with a Waters Acquity BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient.
  • Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak IA column and hexane/isopropanol (80:20) to confirm stereochemical integrity .

Q. How can computational chemistry optimize the design of derivatives for enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases). Focus on the benzoxazole core’s hydrogen-bonding potential and the isopropyl group’s hydrophobic interactions.
  • DFT Calculations : Analyze electron density maps (B3LYP/6-311+G(d,p)) to predict regioselectivity in electrophilic substitution reactions.
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at C-5) with activity data to guide synthesis .

Q. What strategies mitigate instability of this compound under photolytic conditions?

  • Light-protected storage : Use amber vials and conduct experiments under low-intensity LED lighting.
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) or chelating agents (EDTA) to buffer solutions.
  • Degradation pathway analysis : Monitor photolytic byproducts (e.g., quinone formation) via LC-MS and adjust synthetic routes to incorporate stabilizing substituents (e.g., methoxy groups) .

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